
7-benzyl-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-benzyl-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione, also known as AG-024322 or TAK-901, is a small molecule inhibitor of the protein kinase B-Raf. It has been studied for its potential use in cancer treatment due to its ability to inhibit the growth and proliferation of cancer cells.
作用機序
7-benzyl-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione inhibits the protein kinase B-Raf, which is a key component of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled growth and proliferation. By inhibiting B-Raf, 7-benzyl-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione disrupts this pathway and inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 7-benzyl-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione has been shown to have other biochemical and physiological effects. It has been shown to inhibit platelet aggregation, which could have implications for its use in preventing blood clots. Additionally, it has been shown to have anti-inflammatory effects, which could have implications for its use in treating inflammatory diseases.
実験室実験の利点と制限
7-benzyl-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study in vitro and in vivo. Additionally, its specificity for B-Raf makes it a useful tool for studying the MAPK/ERK signaling pathway. However, its potency can vary depending on the cell type and experimental conditions, which could limit its usefulness in certain contexts.
将来の方向性
There are several future directions for research on 7-benzyl-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione. One area of interest is its potential use in combination with other cancer treatments, such as immunotherapy. Additionally, there is interest in developing more potent and selective inhibitors of B-Raf that could have improved efficacy and fewer side effects. Finally, there is interest in exploring the potential use of 7-benzyl-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione in other disease contexts, such as inflammatory diseases and cardiovascular disease.
合成法
The synthesis of 7-benzyl-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione involves a multi-step process that begins with the reaction of 2,6-dioxopurine with benzaldehyde to form 7-benzyl-3,7-dihydro-1H-purine-2,6-dione. This intermediate is then reacted with 4-methylpiperazine and 1,3-dimethyl-2-imidazolidinone to form the final product.
科学的研究の応用
7-benzyl-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione has been studied in preclinical models for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells, including melanoma, colorectal, and thyroid cancer cells. Additionally, it has been shown to enhance the effectiveness of other cancer treatments, such as radiation and chemotherapy.
特性
IUPAC Name |
7-benzyl-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2/c1-21-9-11-24(12-10-21)18-20-16-15(17(26)23(3)19(27)22(16)2)25(18)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDKKYJXEQVHOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-benzyl-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


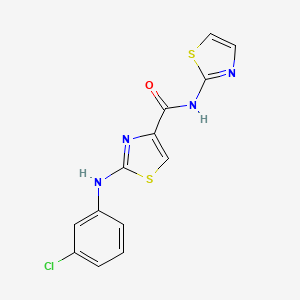

![2-(methylsulfanyl)-N-[(1H-pyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2964774.png)

![(Z)-1-benzyl-3-((o-tolylamino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2964779.png)


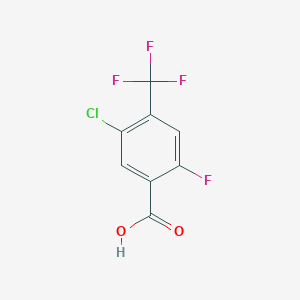
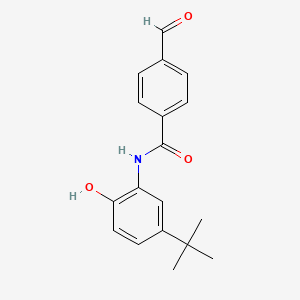
![N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylbut-2-ynamide](/img/structure/B2964787.png)
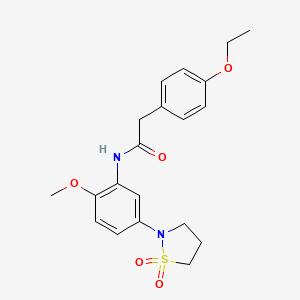
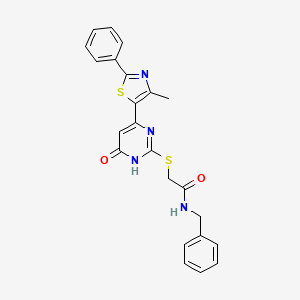
![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2964790.png)